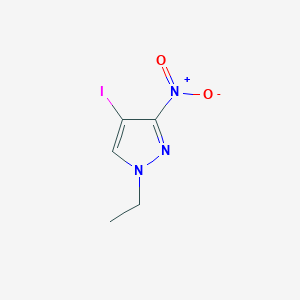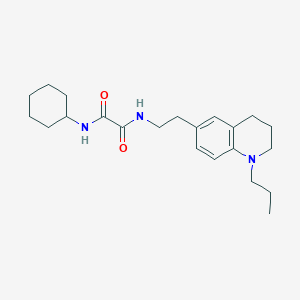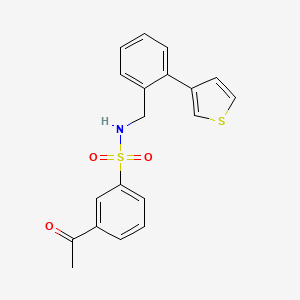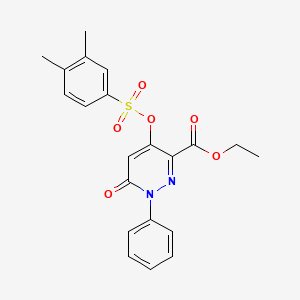![molecular formula C14H20F3N5O2S B2814246 N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide CAS No. 2097929-09-2](/img/structure/B2814246.png)
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivatives, such as the one you’re interested in, are often used in medicinal chemistry due to their wide range of biological activities . They can be designed and synthesized for various purposes, including anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds often involves the design of novel substituted-N-derivatives . These compounds are then evaluated for their biological activity. For example, a series of novel substituted-N-derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques such as X-ray diffraction . The structure often reveals that the common carboxamide binds in the nicotinamide C-pocket and the aliphatic portions of the inhibitors extend through the substrate channel .Scientific Research Applications
Sulfonamide Compounds in Therapy and Research
Sulfonamide Antibiotics and Beyond : Sulfonamide compounds, including variations similar to the specified chemical structure, play a critical role as bacteriostatic antibiotics, offering treatment options for bacterial infections before the advent of penicillin. These compounds are also integral to several clinically used drugs across different therapeutic areas, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Moreover, sulfonamides have found applications as antiviral, anticancer agents, and in treatments for Alzheimer’s disease, showcasing their importance beyond traditional antibacterial uses (Gulcin & Taslimi, 2018).
Environmental and Health Implications
Degradation and Toxicity of Polyfluoroalkyl Chemicals : The degradation products of polyfluoroalkyl chemicals, which include sulfonamide derivatives, have raised environmental concerns due to their persistence and potential toxicity. These substances can degrade into perfluoroalkyl acids, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which are subject to regulatory actions owing to their health implications. Studies emphasize the need for understanding the environmental fate, biodegradability, and effects of these compounds to evaluate their impact accurately (Liu & Avendaño, 2013).
Advanced Synthesis and Catalysis
Synthesis of N-Heterocycles : Chiral sulfinamides, including tert-butanesulfinamide, are paramount in the stereoselective synthesis of amines and their derivatives, providing pathways to synthesize structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are pivotal for creating natural products and therapeutically relevant compounds, underscoring the significance of sulfonamide structures in medicinal chemistry (Philip et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N5O2S/c15-14(16,17)12-9-13(19-10-18-12)21-7-3-11(4-8-21)20-25(23,24)22-5-1-2-6-22/h9-11,20H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZOYHARDQUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)

![2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2814167.png)

![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814174.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride](/img/structure/B2814175.png)


![N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2814178.png)

![Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B2814182.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2814185.png)
